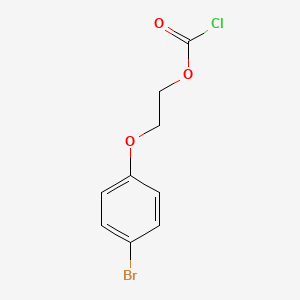
2-(4-bromophenoxy)ethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)ethyl carbonochloridate, also known as 2-BEC, is a synthetic compound which has been used in a variety of scientific research applications. It is a derivative of the chlorinated phenoxy ethyl ester, which is known for its ability to induce physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)ethyl carbonochloridate has been used in a variety of scientific research applications, including the study of cell signaling pathways, the regulation of gene expression, and the development of new drugs. It has also been used to study the effects of environmental toxins on the human body. Additionally, it has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of certain drugs.
Wirkmechanismus
2-(4-bromophenoxy)ethyl carbonochloridate works by binding to specific receptors in the cell membrane, which then triggers a cascade of reactions that lead to the activation of various signaling pathways. The activated pathways then lead to changes in gene expression, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
2-(4-bromophenoxy)ethyl carbonochloridate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death, inhibit the growth of cancer cells, and modulate the expression of certain genes. Additionally, it has been shown to inhibit the growth of bacteria and fungi, as well as to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)ethyl carbonochloridate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has been shown to be highly effective in a variety of applications. Additionally, it is non-toxic and has a low level of environmental impact. However, it is not suitable for use in humans, and its effects on the human body are not fully understood.
Zukünftige Richtungen
As research into 2-(4-bromophenoxy)ethyl carbonochloridate continues, there are a number of potential future directions. One possibility is to further investigate the mechanisms of action of the compound, as well as its effects on the human body. Additionally, further research could be conducted to identify new applications for the compound, such as in drug development. Additionally, research could be conducted to improve the synthesis process, as well as to develop new derivatives of the compound. Finally, research could be conducted to investigate the potential toxicity of the compound, as well as its environmental impact.
Synthesemethoden
2-(4-bromophenoxy)ethyl carbonochloridate is synthesized using a four-step process involving the reaction of 4-bromophenol with carbonochloridate in the presence of a base. The first step involves the reaction of 4-bromophenol with carbonochloridate to form a chlorinated phenoxy ethyl ester. This is followed by a reaction with a base to form a carboxylate salt. The third step involves the reaction of the carboxylate salt with 4-bromophenol to form a brominated phenoxy ethyl ester. Finally, the brominated phenoxy ethyl ester is reacted with carbonochloridate to form 2-(4-bromophenoxy)ethyl carbonochloridate.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)ethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUNBFKAPWLQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

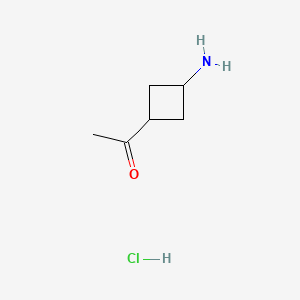

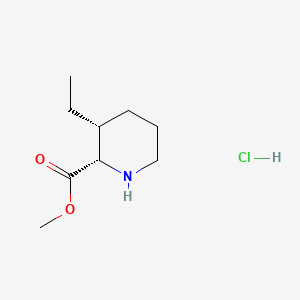
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
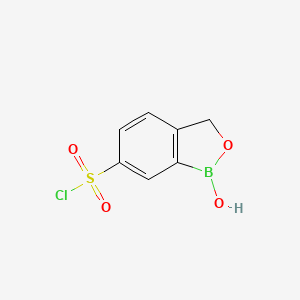
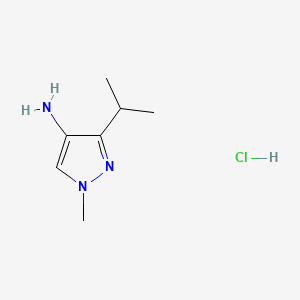
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)

![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)
